

# An In-depth Technical Guide to Ethyl 3,3-dimethylpent-4-enoate

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## Compound of Interest

Compound Name: Ethyl 3,3-dimethylpent-4-ynoate

Cat. No.: B8464136

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A Note on Chemical Nomenclature: This guide provides information on Ethyl 3,3-dimethylpent-4-enoate. It is important to note the distinction from the requested "**Ethyl 3,3-dimethylpent-4-ynoate**." The "-en-" suffix in the chemical name indicates the presence of a carbon-carbon double bond, while "-yn-" signifies a triple bond. Publicly available chemical databases and scientific literature predominantly feature data for the "enoate" compound, suggesting the "ynoate" may be a less common or potentially misspelled variant. This document focuses on the well-documented Ethyl 3,3-dimethylpent-4-enoate.

## Chemical Identifiers

A comprehensive list of identifiers for Ethyl 3,3-dimethylpent-4-enoate is provided below, facilitating its unambiguous identification in databases and literature.

Identifier Type	Value
CAS Number	7796-72-7[1][2][3]
IUPAC Name	ethyl 3,3-dimethylpent-4-enoate[1]
Molecular Formula	C9H16O2[1][2][3][4]
Molecular Weight	156.22 g/mol [1][2][4][5]
Canonical SMILES	CCOC(=O)CC(C)(C)C=C[1][4]
InChI	InChI=1S/C9H16O2/c1-5-9(3,4)7-8(10)11-6-2/h5H,1,6-7H2,2-4H3[1][4]
InChIKey	ZLDOMUPTDYCDBS-UHFFFAOYSA-N[1][4][5]
European Community (EC) Number	232-250-3[1]
UNII	NZ837EQV7A[1]

## Physico-chemical Properties

The table below summarizes key physical and chemical properties of Ethyl 3,3-dimethylpent-4-enoate.

Property	Value
Boiling Point	160.2°C at 760 mmHg[3]
	70-76°C at 4.26 kPa[2]
Density	0.889 g/cm <sup>3</sup> [3]
Flash Point	53.1°C[3]
Refractive Index (n <sub>20D</sub> )	1.4239[2]
Solubility	Insoluble in water; soluble in organic solvents like alcohol and ether.[2]
Appearance	Colorless liquid with a fragrance.[2]

## Experimental Protocols: Synthesis

Ethyl 3,3-dimethylpent-4-enoate is a significant intermediate in the synthesis of pyrethroids.<sup>[2]</sup>

The following section details a common experimental protocol for its preparation.

### Synthesis from 3-Methyl-2-buten-1-ol and Triethyl Orthoacetate

This method involves the reaction of 3-methyl-2-buten-1-ol with an excess of triethyl orthoacetate in the presence of a catalyst.

Materials:

- 3-methyl-2-buten-1-ol (0.15 mole, 12.9 g)<sup>[5]</sup>
- Triethyl orthoacetate (0.3 mole, 48.6 g)<sup>[5]</sup>
- Hydroquinone (0.5 g) as a catalyst.<sup>[5]</sup> Phenol can also be used as a catalyst.<sup>[2][6]</sup>

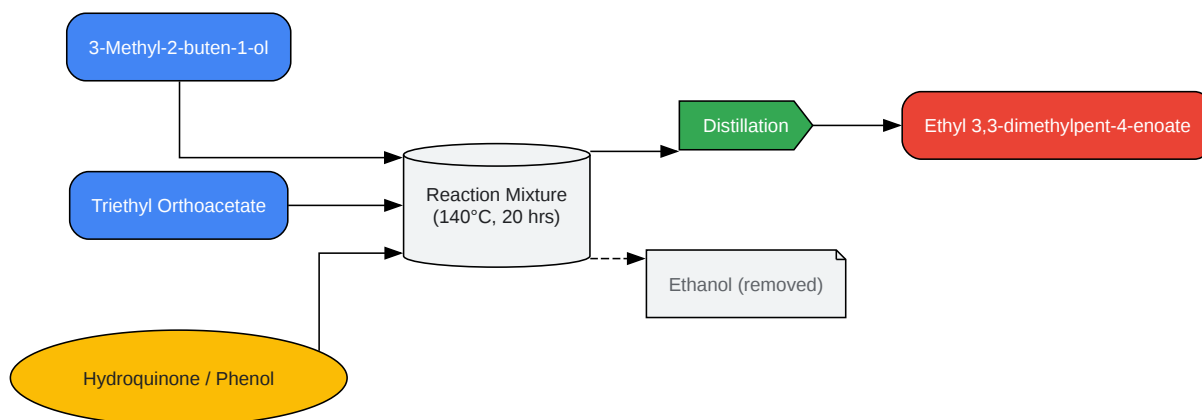
Procedure:

- A mixture of 3-methyl-2-buten-1-ol, triethyl orthoacetate, and hydroquinone is prepared in a reaction vessel.<sup>[5]</sup>
- The mixture is heated to 140°C with continuous stirring.<sup>[5]</sup>
- Ethanol, a byproduct of the reaction, is removed by distillation during the heating process.<sup>[5]</sup>
- The reaction is allowed to proceed for approximately 20 hours.<sup>[5]</sup>
- After the reaction is complete, the mixture is subjected to distillation under reduced pressure.<sup>[5]</sup>
- Unreacted triethyl orthoacetate is first removed.<sup>[5]</sup>
- The fraction collected at 74-78°C / 55 mmHg is the desired product, Ethyl 3,3-dimethylpent-4-enoate.<sup>[5]</sup>

Yield: This method typically results in a yield of approximately 75%.<sup>[2][5]</sup>

## Synthesis Workflow

The following diagram illustrates the synthesis process of Ethyl 3,3-dimethylpent-4-enoate.



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Caption: Synthesis workflow for Ethyl 3,3-dimethylpent-4-enoate.

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## References

- 1. Ethyl 3,3-dimethylpent-4-enoate | C<sub>9</sub>H<sub>16</sub>O<sub>2</sub> | CID 82262 - PubChem [pubchem.ncbi.nlm.nih.gov]
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